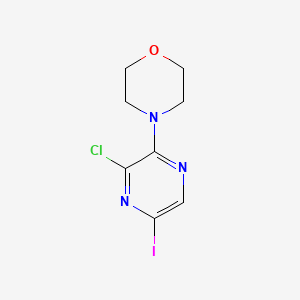

4-(3-Chloro-5-iodopyrazin-2-yl)morpholine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(3-chloro-5-iodopyrazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClIN3O/c9-7-8(11-5-6(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDRDVSYKIMIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(N=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClIN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3-Chloro-5-iodopyrazin-2-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been shown to possess potent activity against various bacterial strains. In a study focusing on nitrogen-containing molecules, certain pyrazine derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 4 μg/mL against Candida albicans, suggesting a promising antifungal profile .

Anticancer Properties

The anticancer potential of related compounds has also been explored. For example, a series of pyrazole derivatives have shown cytotoxic effects against multiple cancer cell lines, with IC50 values ranging from 6 to 48 nM . The structure-activity relationship studies revealed that specific substitutions on the pyrazine ring significantly enhance anticancer activity, indicating that similar modifications might benefit this compound.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the anti-inflammatory properties of related compounds have been evaluated. A study demonstrated that certain β-lactam hybrids exhibited significant anti-inflammatory effects, with an IC50 value for NO release measured at 6.24 μM . This suggests that this compound could also be investigated for its potential to modulate inflammatory responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:

Case Studies

- Antimicrobial Study : A recent investigation into nitrogen-containing compounds revealed that a closely related pyrazine derivative exhibited potent activity against Staphylococcus aureus with an IC50 value of 0.012 μg/mL . This highlights the potential for similar derivatives like this compound to demonstrate comparable efficacy.

- Cytotoxicity Assessment : In another study focusing on anticancer properties, compounds with similar structures were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 7.29 μM to 48 nM across different cell types . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

- Inflammatory Response Modulation : A study examining the anti-inflammatory effects of nitrogen-containing compounds found that specific derivatives could inhibit pro-inflammatory cytokines in murine macrophages . This indicates a pathway through which this compound might exert beneficial effects in inflammatory diseases.

科学研究应用

The compound 4-(3-Chloro-5-iodopyrazin-2-yl)morpholine is a heterocyclic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in research.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly as a scaffold in drug design. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity, suggesting potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Agricultural Chemistry

The compound's properties are also being explored for use in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Research Findings

Research has shown that modifications of this compound can lead to compounds with enhanced activity against certain pests while being less toxic to non-target organisms. This selectivity is crucial for sustainable agricultural practices.

Material Science

In material science, this compound is being studied for its potential use in creating novel materials with specific electronic or optical properties.

The compound's unique structure allows it to serve as a probe in biological studies, particularly in understanding cellular mechanisms and pathways.

Application Example

In one study, researchers used derivatives of this compound to label specific proteins within cells, allowing for real-time tracking of cellular processes. This application highlights its utility in biochemical research and drug discovery.

常见问题

Basic: What synthetic routes are available for preparing 4-(3-Chloro-5-iodopyrazin-2-yl)morpholine, and what are the key reaction conditions?

Answer:

The compound is synthesized via nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor with morpholine. Key conditions include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control: Reactions are typically conducted at 60–80°C under inert atmosphere to prevent dehalogenation .

- Halogen positioning: The 5-iodo and 3-chloro groups on pyrazine direct regioselectivity; iodine’s larger size facilitates substitution at the 2-position .

Methodological tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine’s CH₂ groups at δ 3.6–3.8 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~353.94 g/mol for C₉H₁₀ClIN₃O) .

- HPLC: Quantifies purity (>95% recommended for biological assays) using a C18 column (acetonitrile/water gradient) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste disposal: Halogenated byproducts require segregation as hazardous waste .

- Stability: Store in amber vials at –20°C to prevent light- or moisture-induced degradation .

Advanced: How do steric and electronic effects influence halogen reactivity in this compound during cross-coupling reactions?

Answer:

The 5-iodo group is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy (C–I vs. C–Cl). However, steric hindrance from the morpholine group may reduce coupling efficiency at the 2-position.

Methodology:

- Use Pd(PPh₃)₄ as a catalyst with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine derivatives for selective coupling .

- Optimize reaction time (12–24 hrs) and temperature (80–100°C) to balance reactivity and decomposition .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

- Docking studies: Use MOE (Molecular Operating Environment) to model binding to kinases (e.g., p38 MAPK) by aligning the pyrazine core with ATP-binding pockets .

- DFT calculations: Analyze electron density maps to predict regioselectivity in electrophilic substitutions .

Advanced: What strategies resolve contradictions in reported synthetic yields for halogenated pyrazines?

Answer:

- Variable analysis: Compare solvent polarity (DMF vs. THF), catalyst loading (Pd vs. Cu), and halogen leaving-group aptitude (I > Cl) .

- Case study: Lower yields in THF may arise from poor solubility of iodinated intermediates; switching to DMF improves yields by 20–30% .

Advanced: How does this compound’s stability vary under different pH conditions?

Answer:

- Acidic conditions (pH <3): Morpholine’s amine group protonates, increasing solubility but risking pyrazine ring hydrolysis.

- Basic conditions (pH >9): Dehalogenation may occur via hydroxide ion attack.

Methodology: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Answer:

- Kinase activity assays: Use ADP-Glo™ kits to measure ATP consumption in p38 MAPK or JNK pathways .

- Cellular assays: Treat HEK293 cells with the compound (1–50 µM) and quantify cytokine production (ELISA for TNF-α/IL-1β) .

Advanced: How can X-ray crystallography confirm its solid-state structure?

Answer:

- Crystallization: Use slow evaporation from ethanol/water (7:3) to obtain single crystals .

- Data collection: Resolve halogen positions (Cl/I) with a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ=1.54178 Å) .

Advanced: What are the challenges in scaling up its synthesis for preclinical studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。